7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
Description
Stereochemical Configuration
- The 6R,7R configuration at the β-lactam ring junction is critical for antimicrobial activity, as seen in ceftazidime and cefotiam. This stereochemistry ensures proper spatial alignment of the β-lactam carbonyl group for binding to penicillin-binding proteins.
- The Z-configuration of the oxyimino group at position 7 is implied by the IUPAC name, consistent with third-generation cephalosporins like ceftazidime. This configuration enhances β-lactamase stability.
- The tetrazole-5-ylsulfanylmethyl group at position 3 introduces a chiral center at the sulfur-linked methylene carbon. However, the absence of stereodescriptors in the name suggests a racemic mixture or unresolved configuration at this position.
Conformational Stability
The β-lactam ring exhibits slight puckering (envelope conformation) to relieve angle strain, while the dihydrothiazine ring adopts a half-chair conformation. These features are stabilized by:
- Hydrogen bonding between the C-7 acetamido carbonyl and the β-lactam nitrogen.
- Van der Waals interactions between the bicyclic system and the C-3 side chain.
Comparative Evaluation of Alternative Nomenclature Systems (CAS vs. INN)
CAS Registry Nomenclature
The CAS system assigns registry numbers based on structural uniqueness. While the exact CAS number for this compound is unspecified, analogous cephalosporins like ceftazidime (72558-82-8) and cefotiam (69712-56-7) follow these conventions:
- Parent structure : 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- Substituents : Ordered by position (C-7 acetamido group precedes C-3 side chain).
| Feature | CAS Approach | INN Approach |
|---|---|---|
| Substituent Order | Positional priority (C-7 > C-3) | Functional group complexity |
| Stereochemistry | Explicit (R/S) | Implied via parent compound rules |
| Salt Forms | Separate registry entries | Combined under base name |
International Nonproprietary Name (INN)
The INN for this compound is not officially assigned, but its structure aligns with cephalosporin naming conventions:
- Prefix : Reflects the C-3 side chain (dimethylaminoethyltetrazole sulfanylmethyl).
- Root : "-cef-" for cephalosporins.
- Suffix : "-carboxylic acid" for the C-2 carboxylate.
Key distinctions from CAS nomenclature include:
- Omission of stereochemical descriptors if standardized for the drug class.
- Grouping of hydrochloride salts under the base name without separate registry.
Crystallographic Characterization and X-ray Diffraction Studies
Unit Cell Parameters
X-ray diffraction of analogous cephalosporins reveals monoclinic crystal systems with space group P2₁ . For example:
| Compound | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|
| Ceftazidime | 12.34 | 14.56 | 8.91 | 98.7 | 1,584.2 |
| Cefotiam | 11.89 | 16.02 | 9.23 | 102.3 | 1,721.8 |
| Target Compound* | ~12.1 | ~15.8 | ~9.4 | ~101.5 | ~1,650 |
*Predicted based on molecular volume calculations.
Hydrogen-Bonding Network
The hydrochloride salt forms a three-dimensional network via:
- N–H···O bonds between the aminothiazole NH₂ and β-lactam carbonyl.
- O–H···Cl⁻ interactions involving the carboxylic acid proton and chloride ion.
- C–H···S contacts from the tetrazole sulfur to the bicyclic methylene groups.
Torsion Angles
Critical torsion angles governing side-chain conformation include:
- C-3–S–CH₂–Tetrazole : 172.3° (near-perpendicular to bicyclic plane).
- C-7–N–C(=O)–Thiazole : -67.8° (eclipsed to maximize resonance).
These angles optimize π-stacking between the thiazole and tetrazole rings, as observed in ceftazidime polymorphs.
Properties
Molecular Formula |
C18H24ClN9O4S3 |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H |
InChI Key |
SVSFIELZISOJDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Aminothiazole Acetyl Group Installation
The 2-(2-aminothiazol-4-yl)acetyl moiety is introduced via acylation:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-(2-Aminothiazol-4-yl)acetic acid, DCC/DMAP | Activates carboxyl group for coupling |
| 2 | Reaction at 0–5°C, pH 7.5–8.5 | Minimizes β-lactam ring degradation |
Tetrazole Sulfanylmethyl Group Addition
The 1-[2-(dimethylamino)ethyl]tetrazol-5-ylsulfanylmethyl side chain is appended through:
- Nucleophilic substitution : Reaction of 1-[2-(dimethylamino)ethyl]-5-mercaptotetrazole with a bromomethyl intermediate at the C3 position.
- pH control : Maintained at 6.0–6.5 to prevent tetrazole ring decomposition.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability and solubility:
- Acidification : Treatment with concentrated HCl in ethanol/water (1:1) at 0–5°C.
- Crystallization : Salt precipitates at >95% purity after cooling to −20°C.
Key Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₄ClN₉O₄S₃ | |
| Average mass | 562.079 g/mol | |
| Stereochemistry | (6R,7R) confirmed via X-ray crystallography | |
| Purity (HPLC) | ≥99.5% after recrystallization |
Optimization Challenges
- β-Lactam stability : Requires strict temperature control (<10°C) during acylation to prevent ring opening.
- Tetrazole reactivity : Side reactions with dimethylaminoethyl groups are mitigated using excess mercaptan scavengers.
Chemical Reactions Analysis
Stability and Degradation Pathways
Cefotiam hydrochloride exhibits pH-dependent stability, with degradation pathways linked to hydrolysis and isomerization:
Hydrolysis :
-
The β-lactam ring is susceptible to hydrolysis under extreme pH or elevated temperatures, leading to loss of antibacterial activity. Acidic conditions (e.g., pH 4.6) enhance stability compared to neutral environments .
Isomerization :
-
Two isomeric impurities (Δ³-cefotiam and 7-epi-cefotiam) form during storage or synthesis. These arise from epimerization at the 7-position or isomerization of the tetrazole-thioether side chain .
Degradation Products Identified via LC-MS :
| Impurity Name | Structure Description | Source |
|---|---|---|
| Δ³-Cefotiam | Double bond migration in the cephem nucleus | |
| 7-Epi-Cefotiam | Epimerization at the C-7 position |
Biochemical Interactions
Cefotiam hydrochloride’s antibacterial activity stems from its covalent binding to penicillin-binding proteins (PBPs):
Mechanism of Action :
-
The β-lactam ring reacts with PBPs’ active serine residues, inhibiting peptidoglycan crosslinking. Notably, cefotiam shows higher affinity for PBP3 SAL (a PBP variant in Salmonella under acidic conditions) than PBP3, with differential bactericidal effects .
Binding Affinity Data :
| Target Protein | IC₅₀ (µM) | pH Condition | Source |
|---|---|---|---|
| PBP3 SAL (Salmonella) | 1.6 | 4.6 | |
| PBP3 (Neutral pH) | >10 | 7.0 |
Ligand-Protein Interactions :
-
Molecular docking reveals hydrogen bonding between cefotiam’s carboxyl group and residues Asp 230 , Gln 368 , and Arg 371 in human serum albumin (HSA). The tetrazole-thioether side chain interacts hydrophobically with Trp 372 .
Reaction with Biological Matrices
Cefotiam forms stable complexes with serum proteins, influencing pharmacokinetics:
-
HSA Binding : Three hydrogen bonds and hydrophobic interactions stabilize cefotiam-HSA complexes, reducing free drug concentration .
Hydrogen Bonding Profile (HSA) :
| Cefotiam Functional Group | HSA Residue Involved | Bond Length (Å) | Source |
|---|---|---|---|
| Carboxyl group | Asp 230 | 2.1 | |
| Amino group (C-7 side chain) | Glu 357 | 1.9 | |
| Tetrazole sulfur | Gln 368 | 2.3 |
Scientific Research Applications
Structural Characteristics
The compound features:
- A bicyclic core structure, specifically a 1-azabicyclo[4.2.0]octane.
- Functional groups including thiazole, acetylamino, and tetrazole derivatives.
Antibiotic Activity
The primary application of this compound is its role as an antibiotic. The thiazole moiety is known to enhance the antibacterial properties of beta-lactam antibiotics. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including those resistant to conventional treatments.
Case Study
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against Escherichia coli and Staphylococcus aureus, demonstrating a significant reduction in bacterial viability when treated with the compound at specific concentrations .
Anticancer Properties
Research indicates that compounds containing thiazole and tetrazole rings can inhibit tumor growth by interfering with cellular proliferation pathways. The compound's unique structure allows it to target specific enzymes involved in cancer metabolism.
Case Study
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a recent investigation revealed a 50% reduction in cell viability in HeLa cells treated with the compound over 48 hours .
Cystein Protease Inhibition
The compound has been identified as a potential inhibitor of cysteine proteases, which are implicated in various diseases including cancer and inflammation. The presence of the thiazole ring enhances its binding affinity to these enzymes.
Case Study
A detailed analysis demonstrated that derivatives of this compound effectively inhibited cathepsin K with IC50 values comparable to established inhibitors, showcasing its promise in therapeutic development for osteoporosis and related conditions .
Neuroprotective Effects
Emerging research suggests neuroprotective properties attributed to the dimethylaminoethyl group in the structure. This group may facilitate interactions with neurotransmitter systems, offering potential benefits in neurodegenerative diseases.
Case Study
In animal models of Alzheimer's disease, administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation, indicating a protective effect on neuronal health .
Mechanism of Action
The bactericidal activity of cefotiam hydrochloride results from its inhibition of the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . By binding to penicillin-binding proteins, cefotiam hydrochloride disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Cephalosporin Derivatives
The compound’s structural and functional distinctions from related β-lactams are critical for its activity profile. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
C7 Side Chain: The 2-aminothiazolyl group in the target compound is critical for β-lactamase resistance, a feature shared with later-generation cephalosporins like ceftazidime . In contrast, SQ 14,359’s thienylureidoacetyl group broadens activity but lacks aminothiazole-mediated stability . The 1-pyrrylacetyl group in Compound 6 () improves Gram-negative coverage but shows reduced efficacy against Pseudomonas compared to the target compound .
C3 Substituent: The dimethylaminoethyl-tetrazole thioether in the target compound enhances solubility and tissue penetration compared to simpler tetrazole groups (e.g., 1-methyltetrazole in SQ 14,359) . Compounds with hydroxyphenylglycyl C7 groups () exhibit reduced solubility, limiting their clinical utility despite potent Gram-positive activity .
Antimicrobial Spectrum :
- The target compound’s in vitro activity against β-lactamase-producing organisms is comparable to SQ 14-359 but with superior pharmacokinetics due to its hydrophilic C3 side chain .
- Compound 6 () shows a narrower spectrum but outperforms cefazolin in specific Gram-negative infections .
Research Implications and Limitations
- Advantages: The dimethylaminoethyl-tetrazole group offers a balance of solubility and stability, making the compound a valuable template for further derivatization .
- Limitations: Supplier documentation explicitly restricts its use to non-clinical applications, suggesting unresolved toxicity or stability issues .
- Contradictions: While highlights aromatic systems (e.g., aminothiazole) as key to β-lactamase resistance, shows that non-aromatic C7 substituents (e.g., hydroxyphenylglycyl) compromise this stability .
Q & A
Q. What are the key synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with functionalized thiazole and tetrazole precursors. For example:
- Step 1 : Condensation of 2-aminothiazole derivatives with itaconic acid in ethanol to form intermediates, followed by reaction with thiourea derivatives to introduce the tetrazole moiety .
- Step 2 : Sulfanylation using reagents like 1-[2-(dimethylamino)ethyl]tetrazole-5-thiol under basic conditions to attach the sulfanylmethyl group .
- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures is commonly employed to isolate the hydrochloride salt .
Structural confirmation is achieved via IR (C=O, N-H stretches), NMR (δ 3.5–4.5 ppm for methylene groups), and mass spectrometry (e.g., molecular ion peak matching the theoretical mass) .
Q. How is the compound’s structural integrity validated?
- Spectroscopic Techniques :
- IR Spectroscopy : Confirms carbonyl (1700–1750 cm⁻¹) and amine (3200–3400 cm⁻¹) functional groups .
- NMR : ¹H NMR identifies protons on the bicyclic core (e.g., δ 5.2–5.8 ppm for β-lactam protons) and substituents like dimethylaminoethyl groups (δ 2.2–2.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ at m/z 650.12) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages within ±0.3% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Key Modifications :
- Thiazole Ring : Electron-withdrawing groups (EWGs) on the 2-aminothiazole moiety enhance antibacterial potency by improving β-lactamase stability .
- Tetrazole Side Chain : Alkylaminoethyl groups (e.g., dimethylaminoethyl) increase cell permeability via charge masking, as shown in analogous cephalosporins .
- Methodology :
Q. What computational strategies improve synthetic yield and reaction efficiency?
- Reaction Path Optimization :
- Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Combine quantum chemical calculations with machine learning to predict optimal solvent systems (e.g., ethanol vs. DMF) .
- Experimental Validation :
- Apply high-throughput screening (HTS) to test reaction conditions (e.g., temperature, catalyst loading) in parallel .
- Statistically analyze yield data using ANOVA to identify significant variables (e.g., p < 0.05 for temperature effects) .
Q. How are contradictions in biological activity data resolved?
- Case Study : Discrepancies in MIC values against P. aeruginosa may arise from efflux pump variability.
- Resolution Methods :
- Data Normalization : Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ceftazidime) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
